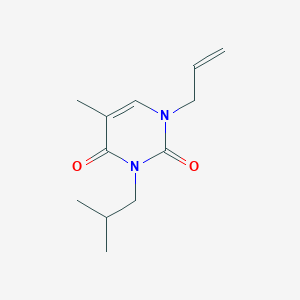

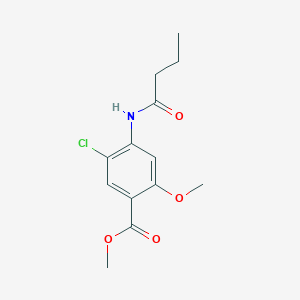

![molecular formula C22H28N2O2 B5548910 4-{3-[(3S*,4R*)-3-(二甲氨基)-4-(4-甲基苯基)吡咯烷-1-基]-3-氧代丙基}苯酚](/img/structure/B5548910.png)

4-{3-[(3S*,4R*)-3-(二甲氨基)-4-(4-甲基苯基)吡咯烷-1-基]-3-氧代丙基}苯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Alkylaminophenol compounds, such as those derived from pyrrolidine and pyridine frameworks, are significant in various chemical syntheses and have been the subject of numerous studies. These compounds are known for their versatility in organic synthesis, serving as intermediates in the preparation of a wide range of materials, including pharmaceuticals, polymers, and fine chemicals.

Synthesis Analysis

The synthesis of similar alkylaminophenol compounds often involves the Petasis reaction, a multicomponent reaction that is useful for constructing complex molecules from simpler precursors. For instance, a study on a biologically important alkylaminophenol molecule synthesized by the Petasis reaction demonstrated the compound's structural analysis using spectroscopic methods and computational studies, indicating the feasibility of various synthetic approaches for such compounds (Ulaş, 2021).

Molecular Structure Analysis

Molecular structure analysis of these compounds typically involves a combination of spectroscopic techniques, including FTIR, NMR (both ^1H and ^13C), and UV-Vis spectrometry, supported by computational spectral studies using density functional theory (DFT). These analyses provide detailed information on the electronic and structural properties, such as bond lengths, dihedral and bond angles, and quantum chemical calculations (Ulaş, 2021).

Chemical Reactions and Properties

Chemical reactions involving such compounds often explore their reactivity towards nucleophiles and electrophiles, showcasing their potential in forming diverse chemical structures. For example, the reactivity of dimethylaminopyridine derivatives in acylation reactions highlights the utility of these compounds in organic synthesis (Liu et al., 2014).

科学研究应用

催化应用

4-(N,N-二甲氨基)吡啶盐酸盐 (DMAP·HCl) 已被用作酰化惰性醇和酚的循环催化剂,无需碱性条件。反应机理涉及形成 N-酰基-4-(N',N'-二甲氨基)吡啶氯化物,它与亲核底物相互作用以释放酰化产物并再生 DMAP·HCl 催化剂 (Liu, Ma, Liu, & Wang, 2014)。

合成和光谱研究

已使用各种光谱方法 (FTIR、UV、NMR) 合成了烷基氨基苯酚化合物,例如 2-((4-(羟甲基)苯基)(吡咯烷-1-基)甲基)苯酚,并对其进行了研究。这些研究包括结构分析、电子和结构性质以及量子化学计算,提供了对这些化合物分子性质的见解 (Ulaş, 2021)。

抗氧化和抗肿瘤活性

已经合成了一些吡唑并吡啶衍生物,包括 4-(二甲氨基亚甲基)-1-苯基-3-(吡啶-3-基)-1H-吡唑-5(4H)-酮,并评估了它们的抗氧化和抗肿瘤活性。这些化合物对肝细胞和乳腺细胞系表现出显着的活性,突出了它们的潜在治疗应用 (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013)。

荧光和化学传感应用

基于水杨醛的腙类化合物对 Al3+ 离子表现出“开启”的荧光响应,这使得它们可用于监测活细胞中的铝。这些腙类化合物表现出高选择性和灵敏度,表明它们在生物和环境传感应用中具有潜在用途 (Rahman 等人,2017)。

非线性光学性质

具有二甲氨基给电子基团的 N-甲基和 N-芳基吡啶鎓盐因其光学非线性而受到研究。这些化合物在材料科学中显示出潜在用途,特别是在开发具有特定光学性质的材料方面 (Coe 等人,2003)。

聚酰亚胺合成

含吡啶的芳香族二胺,例如 4-苯基-2,6-双[3-(4-氨基苯氧基)苯基]吡啶 (m,p-PAPP),已被用于合成具有良好热稳定性和机械性能的可溶性聚酰亚胺。由于其优异的性能,这些材料在各个工业领域都有应用 (Yan 等人,2011)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

1-[(3S,4R)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]-3-(4-hydroxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O2/c1-16-4-9-18(10-5-16)20-14-24(15-21(20)23(2)3)22(26)13-8-17-6-11-19(25)12-7-17/h4-7,9-12,20-21,25H,8,13-15H2,1-3H3/t20-,21+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJKOJCDTZCFQHU-LEWJYISDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CN(CC2N(C)C)C(=O)CCC3=CC=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2N(C)C)C(=O)CCC3=CC=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

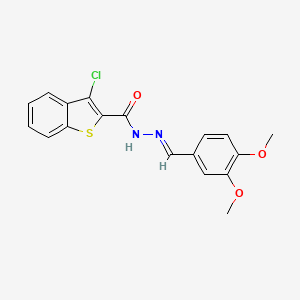

![N'-[(4-tert-butylphenoxy)acetyl]-4-methylbenzohydrazide](/img/structure/B5548841.png)

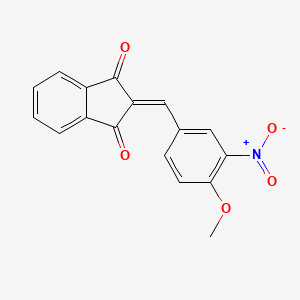

![1-[(4-methoxyphenyl)sulfonyl]indoline](/img/structure/B5548856.png)

![4-[(3,5-dimethyl-4-oxo-1,4-dihydro-2-pyridinyl)methyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5548885.png)

![2-[8-(1-azepanyl)-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide](/img/structure/B5548898.png)

![2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5548904.png)

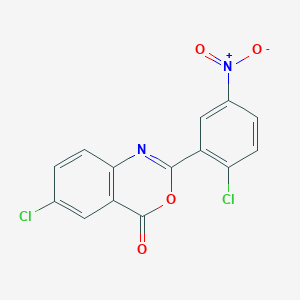

![N-[4-(2-chloro-4-nitrophenoxy)phenyl]acetamide](/img/structure/B5548906.png)

![1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2-piperidinecarboxamide](/img/structure/B5548912.png)

![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5548920.png)

![1-(6-{3-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyridin-3-yl)ethanone](/img/structure/B5548928.png)